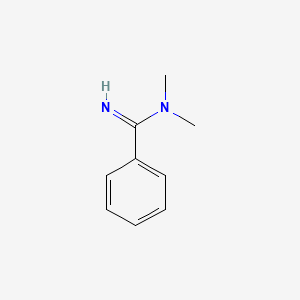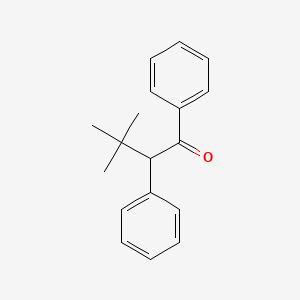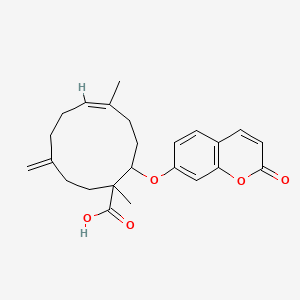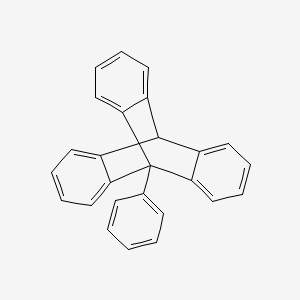
9-Phenyltriptycene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyltriptycene is a derivative of triptycene, a unique hydrocarbon characterized by its propeller-shaped molecular structure This compound consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by various functionalization steps. One common method includes the treatment of 9-phenyl-9-ethyl-10-methylene-9,10-dihydroanthracene with polyphosphoric acid, yielding 9-ethyl-10-methyl triptycene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyltriptycene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like n-butyllithium and copper(I) halide for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: n-Butyllithium followed by copper(I) halide in an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
9-Phenyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 9-Phenyltriptycene is primarily based on its ability to interact with other molecules through π-π stacking and other non-covalent interactions. These interactions can influence molecular recognition, self-assembly, and catalysis processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or material science .
Comparison with Similar Compounds
Triptycene: The parent compound, lacking the phenyl group at the 9th position.
9-Bromotriptycene: A halogenated derivative with different reactivity and applications.
9-Phosphinotriptycene: A phosphorus-containing derivative used in studies of restricted rotation.
Uniqueness: 9-Phenyltriptycene stands out due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile building block for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
20466-07-3 |
|---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H |
InChI Key |
XCTQVOJXLXFEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


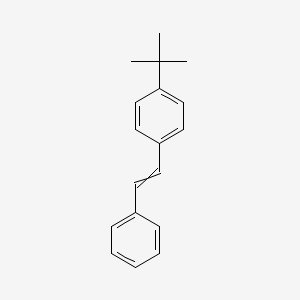
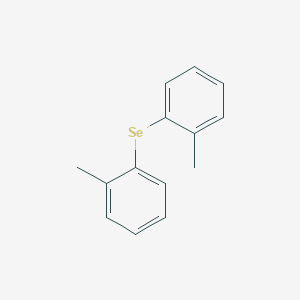
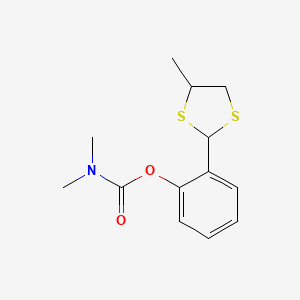

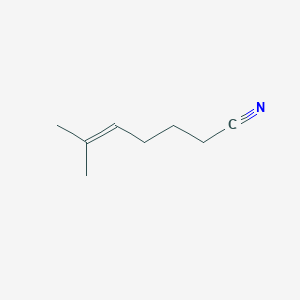

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

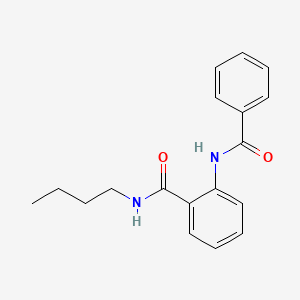
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
